molecular formula C27H35NO10 B12431687 5-Hydroxy Propafenone beta-D-glucuronide-d5

5-Hydroxy Propafenone beta-D-glucuronide-d5

Cat. No.: B12431687
M. Wt: 538.6 g/mol
InChI Key: QGIYOVIZJDIKHE-SYDDPAJYSA-N
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Description

5-Hydroxy Propafenone is a major metabolite of propafenone, a class Ic antiarrhythmic drug widely used to maintain sinus rhythm in patients with atrial fibrillation. Propafenone undergoes extensive first-pass hepatic metabolism to form 5-Hydroxy Propafenone, which accumulates in plasma at concentrations similar to those of the parent drug .

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary metabolic pathway of propafenone involves ring hydroxylation to form 5-Hydroxy Propafenone. This process is primarily mediated by the cytochrome P450 enzyme CYP2D6 . The synthetic route involves the hydroxylation of the aromatic ring of propafenone, resulting in the formation of the hydroxyl group at the 5-position.

Industrial Production Methods: Industrial production of 5-Hydroxy Propafenone typically involves the use of biocatalysts or chemical catalysts to facilitate the hydroxylation reaction. The process is optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy Propafenone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Mechanism of Action

Properties

Molecular Formula

C27H35NO10

Molecular Weight

538.6 g/mol

IUPAC Name

(3S,5S,6R)-3,4,5-trihydroxy-6-[1-[4-hydroxy-2-(3-phenylpropanoyl)phenoxy]-3-(2,2,3,3,3-pentadeuteriopropylamino)propan-2-yl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C27H35NO10/c1-2-12-28-14-18(37-27-24(33)22(31)23(32)25(38-27)26(34)35)15-36-21-11-9-17(29)13-19(21)20(30)10-8-16-6-4-3-5-7-16/h3-7,9,11,13,18,22-25,27-29,31-33H,2,8,10,12,14-15H2,1H3,(H,34,35)/t18?,22?,23-,24-,25?,27+/m0/s1/i1D3,2D2

InChI Key

QGIYOVIZJDIKHE-SYDDPAJYSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])CNCC(COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O[C@H]3[C@H](C([C@@H](C(O3)C(=O)O)O)O)O

Canonical SMILES

CCCNCC(COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O

Origin of Product

United States

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